Sodium 3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate
Description
Sodium 3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate is a sodium enolate derivative characterized by a conjugated enone system and a 4-methoxyphenyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic frameworks such as pyrazolo[1,5-a]pyrimidines, triazolothiadiazoles, and fused pyridine derivatives. Its reactivity stems from the electron-rich enolate moiety, which participates in condensation reactions with amines, hydrazines, and active methylene compounds.
Properties
Molecular Formula |
C10H9NaO3 |
|---|---|
Molecular Weight |
200.17 g/mol |
IUPAC Name |
sodium;3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate |
InChI |
InChI=1S/C10H10O3.Na/c1-13-9-4-2-8(3-5-9)10(12)6-7-11;/h2-7,11H,1H3;/q;+1/p-1 |
InChI Key |
AJAWGILZNCPOSS-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=C[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate typically involves the reaction of 4-methoxybenzaldehyde with an appropriate enolate precursor. One common method is the Claisen-Schmidt condensation, where 4-methoxybenzaldehyde reacts with an enolate formed from acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enolate to alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxyacetophenone.
Reduction: Formation of 4-methoxyphenylpropanol or 4-methoxypropane.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Sodium 3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Sodium 3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate involves its ability to act as a nucleophile in various chemical reactions. The enolate moiety can attack electrophilic centers, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The methoxy group on the phenyl ring can also participate in electron-donating interactions, stabilizing reaction intermediates and facilitating the overall reaction process.
Comparison with Similar Compounds
Structural and Substituent Variations
Sodium enolates with varying aromatic substituents exhibit distinct electronic and steric properties, influencing their reactivity and applications. Key examples include:
Key Observations :
- The 4-methoxyphenyl group in the target compound provides strong electron-donating effects, stabilizing the enolate and directing electrophilic aromatic substitution. This contrasts with electron-withdrawing groups (e.g., bromine in ), which increase electrophilicity for nucleophilic attacks.
Reactivity with Amines :
- The target compound reacts with heterocyclic amines (e.g., aminopyrazoles) to form fused pyrimidines or pyridines, similar to other sodium enolates .
- Yield Variations: Electron-donating groups (e.g., 4-methoxyphenyl) may slow condensation kinetics compared to electron-deficient enolates, as observed in triazole derivatives (yields: 70–85%) .
Physicochemical Properties
Elemental analysis and spectral data for analogous compounds highlight substituent-dependent variations:
Notes:
Biological Activity
Sodium 3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies supported by diverse sources.
Chemical Structure and Properties
The compound features a unique structure characterized by a sodium ion and a conjugated system involving a 4-methoxyphenyl group. Its chemical formula contributes to its reactivity and potential interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its enolate moiety, which can act as a nucleophile in biochemical reactions. This property allows it to participate in various cellular processes, potentially modulating enzyme activities and influencing cellular signaling pathways.
Key Mechanisms Identified:
- Nucleophilic Addition : The enolate can react with electrophiles, facilitating various biochemical transformations.
- Enzyme Modulation : Preliminary studies suggest it may impact specific enzyme activities, although detailed pathways remain under investigation.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential for development as an antimicrobial agent.
Anticancer Properties
The compound has also been studied for its anticancer effects. In particular, it has demonstrated cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7) and others. The mechanism appears to involve apoptosis induction and inhibition of tubulin polymerization, leading to disrupted cellular structures and function .
Study on Anticancer Activity
A recent study evaluated the effects of this compound on MCF-7 cells using an MTT assay. The results showed a significant reduction in cell viability at concentrations as low as 2.11 μM, with increased apoptosis rates observed through Annexin V/PI staining assays .
| Concentration (μM) | Cell Viability (%) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|---|
| 0 | 100 | 0 | 0 |
| 2.11 | 45 | 6.23 | 21.10 |
| Control | ~100 | ~0 | ~0 |
Antimicrobial Efficacy
In another study assessing antimicrobial properties, this compound was tested against both Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effective antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
